molecular formula C20H25N5O4 B2524968 3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847272-38-2

3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2524968
M. Wt: 399.451
InChI Key: LLVOTAVEJMTZIM-UHFFFAOYSA-N
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Description

The compound "3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is a structurally complex molecule that may be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several steps, including alkylation, cyclization, and intramolecular reactions. For instance, the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives is described, which involves the design and synthesis of a series of compounds containing a biaryl moiety . Similarly, the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 is achieved through C5-alkylation or cyclization, followed by alkylation with a phosphonomethoxyethyl tosylate . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of a 3-(4'-methoxyl)-phenyl-5-cyano-6-methylthio pyrimidine-2,4-dione has been elucidated, revealing the planarity of the pyrimidione ring and the dihedral angle between the pyrimidione ring and the benzene ring . This information can be useful in predicting the molecular conformation and potential interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes reactions such as alkylation and deprotection. For instance, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with halogenating agents yields halogen-substituted derivatives . These reactions are indicative of the functional groups' reactivity in the pyrimidine ring system, which may be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include solubility, lipophilicity, and the formation of intramolecular hydrogen bonds. For example, the unique methoxyurea side chain of a thienopyrimidine-2,4-dione derivative forms an intramolecular hydrogen bond, which is speculated to increase membrane permeability and improve oral absorption . These properties are crucial for the pharmacokinetic profile of drug-like molecules and can provide insights into the behavior of the compound .

Scientific Research Applications

Synthesis and Derivative Formation

3-(2-Ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a compound that belongs to a broader class of chemicals with significant potential in various fields of scientific research. Its synthesis and derivative formation have been extensively studied to explore its applications in medicinal chemistry, materials science, and biochemical research.

One of the primary research interests lies in synthesizing and characterizing novel derivatives to assess their pharmacological activities. For instance, the synthesis of functionalized 1H-pyrimidine-2-ones/thiones and their derivatives demonstrates the compound's adaptability in forming structures with potential biological activity. These syntheses involve complex reactions yielding moderate to good yields, highlighting the compound's versatility in medicinal chemistry research (Sarıpınar et al., 2006).

Antiviral and Antimicrobial Activities

The compound and its derivatives have shown promise in antiviral and antimicrobial studies. For example, certain substituted pyridines and purines containing thiazolidinedione, designed and synthesized from corresponding pyridines and purines, exhibited significant effects on triglyceride accumulation in vitro and displayed hypoglycemic and hypolipidemic activities in vivo. This suggests potential applications in treating metabolic disorders and exploring antiviral properties (Kim et al., 2004).

Analgesic and Anti-inflammatory Properties

The exploration of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from specific chemical scaffolds as anti-inflammatory and analgesic agents demonstrates the compound's utility in developing new therapeutic agents. These compounds have been evaluated as cyclooxygenase inhibitors and showed significant analgesic and anti-inflammatory activities, indicating their potential in drug development (Abu‐Hashem et al., 2020).

Optical and Nonlinear Optical Applications

Further research has delved into the compound's application in materials science, particularly in optical and nonlinear optical (NLO) properties. Studies on pyrimidine-based bis-uracil derivatives, for example, have shown these compounds to be efficient candidates for optical, NLO, and drug discovery applications, emphasizing the dual utility in both materials science and pharmacology (Mohan et al., 2020).

properties

IUPAC Name

3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-4-29-13-12-25-18(26)16-17(22(2)20(25)27)21-19-23(10-5-11-24(16)19)14-6-8-15(28-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVOTAVEJMTZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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